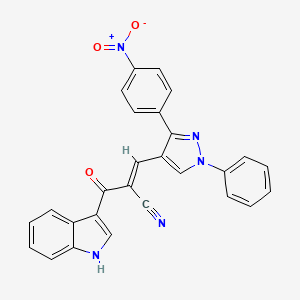
Apoptosis inducer 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apoptosis Inducer 14 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types Apoptosis is a crucial process in maintaining cellular homeostasis and eliminating damaged or unwanted cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 14 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperature, pH, and reaction time to ensure optimal results.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for research and therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions: Apoptosis Inducer 14 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, which can be useful for studying its structure-activity relationship.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties or targeting specific cellular pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Apoptosis Inducer 14 has a wide range of applications in scientific research, including:
Chemistry: The compound is used to study the mechanisms of chemical reactions and the effects of structural modifications on biological activity.
Biology: Researchers use this compound to investigate the pathways and molecular targets involved in apoptosis, providing insights into cellular processes and disease mechanisms.
Medicine: The compound shows promise in cancer therapy by selectively inducing apoptosis in cancer cells, potentially leading to new treatments for various malignancies.
Industry: this compound can be used in the development of new drugs and therapeutic agents, as well as in the production of research tools and diagnostic assays.
Mécanisme D'action
Apoptosis Inducer 14 exerts its effects by targeting specific molecular pathways involved in apoptosis. The compound can activate both intrinsic and extrinsic pathways, leading to the activation of caspases, which are proteases that play a central role in the execution of apoptosis. By binding to and modulating the activity of key proteins, this compound can trigger a cascade of events that ultimately result in cell death.
Comparaison Avec Des Composés Similaires
Paclitaxel: A well-known chemotherapeutic agent that induces apoptosis by stabilizing microtubules and preventing cell division.
Doxorubicin: An anthracycline antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
Staurosporine: A potent protein kinase inhibitor that can induce apoptosis by disrupting various signaling pathways.
Uniqueness: Apoptosis Inducer 14 is unique in its ability to selectively target specific apoptosis pathways, making it a valuable tool for research and potential therapeutic applications. Its distinct mechanism of action and versatility in chemical modifications set it apart from other apoptosis-inducing agents.
Propriétés
Formule moléculaire |
C27H17N5O3 |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
(E)-2-(1H-indole-3-carbonyl)-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C27H17N5O3/c28-15-19(27(33)24-16-29-25-9-5-4-8-23(24)25)14-20-17-31(21-6-2-1-3-7-21)30-26(20)18-10-12-22(13-11-18)32(34)35/h1-14,16-17,29H/b19-14+ |
Clé InChI |
NIXVYLUYIRMMQB-XMHGGMMESA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)C4=CNC5=CC=CC=C54 |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=C(C#N)C(=O)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)
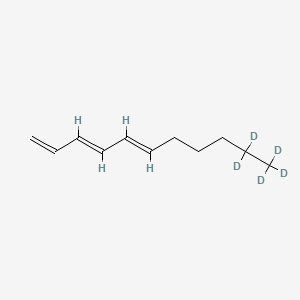
![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
![methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B12370904.png)

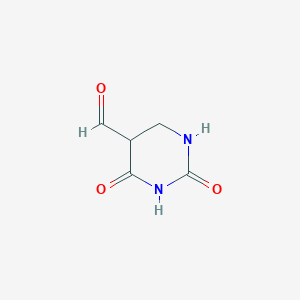
![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)

![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
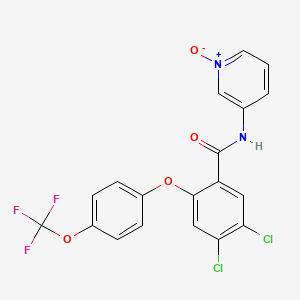
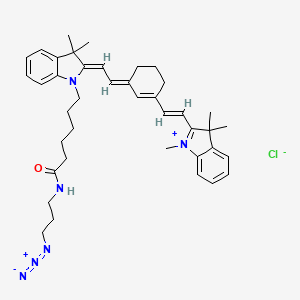
![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)
